molecular formula C30H27N3O2S B2858360 N-(2-(3-((2-oxo-2-(m-tolylamino)ethyl)thio)-1H-indol-1-yl)ethyl)-2-naphthamide CAS No. 533865-47-3

N-(2-(3-((2-oxo-2-(m-tolylamino)ethyl)thio)-1H-indol-1-yl)ethyl)-2-naphthamide

Cat. No.: B2858360
CAS No.: 533865-47-3
M. Wt: 493.63
InChI Key: NCSAGAHTIXIXLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(3-((2-oxo-2-(m-tolylamino)ethyl)thio)-1H-indol-1-yl)ethyl)-2-naphthamide is a complex organic compound with potential therapeutic applications. This compound features a naphthamide group attached to an indole ring, which is further modified with a m-tolylamino group and a thioether linkage. Its intricate structure suggests a variety of possible interactions and applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the indole core. The indole ring can be synthesized through the Fischer indole synthesis or the Biltz synthesis. The final step is the attachment of the naphthamide group.

Industrial Production Methods: In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with stringent control over reaction conditions to ensure purity and yield. The use of catalysts and specific solvents would be optimized to enhance the efficiency of each step.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Formation of various substituted indoles or naphthamides.

Scientific Research Applications

. In chemistry, it can be used as a building block for the synthesis of more complex molecules. In biology, it may serve as a probe for studying protein interactions. In medicine, it has potential therapeutic applications, possibly as an anti-inflammatory or anticancer agent. In industry, it could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The exact mechanism of action of this compound is not fully understood, but it likely involves interactions with specific molecular targets and pathways. Potential targets could include enzymes or receptors involved in inflammatory or cancerous processes. The thioether linkage and the naphthamide group may play crucial roles in these interactions.

Comparison with Similar Compounds

  • N-(2-(3-((2-oxo-2-(p-tolylamino)ethyl)thio)-1H-indol-1-yl)ethyl)-2-naphthamide

  • N-(2-(3-((2-oxo-2-(o-tolylamino)ethyl)thio)-1H-indol-1-yl)ethyl)-2-naphthamide

Uniqueness: This compound is unique due to its specific arrangement of functional groups, which may confer distinct biological and chemical properties compared to similar compounds. Its potential therapeutic applications and interactions with molecular targets set it apart from its analogs.

Properties

IUPAC Name

N-[2-[3-[2-(3-methylanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]naphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H27N3O2S/c1-21-7-6-10-25(17-21)32-29(34)20-36-28-19-33(27-12-5-4-11-26(27)28)16-15-31-30(35)24-14-13-22-8-2-3-9-23(22)18-24/h2-14,17-19H,15-16,20H2,1H3,(H,31,35)(H,32,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCSAGAHTIXIXLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CSC2=CN(C3=CC=CC=C32)CCNC(=O)C4=CC5=CC=CC=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H27N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.